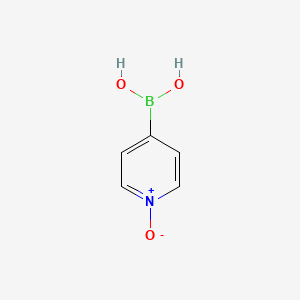

4-Boronopyridine 1-oxide

Beschreibung

Eigenschaften

Molekularformel |

C5H6BNO3 |

|---|---|

Molekulargewicht |

138.92 g/mol |

IUPAC-Name |

(1-oxidopyridin-1-ium-4-yl)boronic acid |

InChI |

InChI=1S/C5H6BNO3/c8-6(9)5-1-3-7(10)4-2-5/h1-4,8-9H |

InChI-Schlüssel |

RILKXYQKLBJJFX-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC=[N+](C=C1)[O-])(O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Boronopyridine 1 Oxide and Its Derivatives

Strategic Approaches for Boronation of Pyridine (B92270) N-Oxide Systems

The introduction of a boron atom at the C-4 position of the pyridine N-oxide ring can be accomplished through several key methodologies. These strategies leverage the unique electronic properties of the pyridine N-oxide system to achieve regioselective C-B bond formation.

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. baranlab.org In the case of pyridine N-oxide, the N-oxide group itself acts as a potent directed metalation group (DMG). The Lewis basic oxygen atom coordinates to a strong lithium base, facilitating the deprotonation of the adjacent C-2 proton. arkat-usa.org While this C-2 lithiation is the most common pathway, functionalization at other positions can be achieved if the C-2 positions are blocked.

For the synthesis of 4-boronopyridine 1-oxide, a substrate with blocking groups at the C-2 and C-6 positions would be required to direct metalation to the C-3 or C-4 positions. However, a more direct approach to 4-substituted pyridines involves halogen-metal exchange. Starting from a 4-halopyridine N-oxide, treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) can generate a 4-lithiated pyridine N-oxide intermediate. clockss.orgquimicaorganica.org This highly reactive organolithium species can then be quenched with a boron electrophile, such as a trialkyl borate (B1201080) (e.g., triisopropyl borate, B(OiPr)₃), to form the corresponding boronate ester. nih.gov Subsequent hydrolysis, as discussed in section 2.2.2, yields the boronic acid.

Table 1: Key Reagents in Directed Metalation and Borylation

| Reagent Type | Example | Function |

|---|---|---|

| Lithiating Agent | n-Butyllithium (n-BuLi) | Deprotonates the pyridine ring via halogen-metal exchange. |

| Solvent | Tetrahydrofuran (THF) | Aprotic solvent suitable for organolithium reactions. |

| Boron Electrophile | Triisopropyl borate (B(OiPr)₃) | Reacts with the lithiated intermediate to form a C-B bond. |

The Miyaura borylation is a robust and widely used palladium-catalyzed cross-coupling reaction for the synthesis of boronate esters from aryl or heteroaryl halides. wikipedia.orgorganic-chemistry.org This method is particularly well-suited for the synthesis of the pinacol (B44631) ester of this compound, starting from 4-halopyridine N-oxides (e.g., 4-bromo- or 4-chloropyridine (B1293800) N-oxide).

The reaction typically involves the coupling of the halide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov The process is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene). A weak base, such as potassium acetate (B1210297) (KOAc) or potassium phosphate (B84403) (K₃PO₄), is required to facilitate the catalytic cycle. organic-chemistry.org The reaction is generally performed in an aprotic polar solvent like dioxane or dimethylformamide (DMF) at elevated temperatures. This methodology offers excellent functional group tolerance and typically provides the stable boronic acid pinacol ester directly in high yields. nih.gov

Table 2: Typical Conditions for Miyaura Borylation of 4-Halopyridine N-Oxide

| Component | Example | Role |

|---|---|---|

| Substrate | 4-Bromopyridine (B75155) 1-oxide | Halide coupling partner |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boronate moiety |

| Catalyst | PdCl₂(dppf) | Facilitates the cross-coupling reaction |

| Base | Potassium Acetate (KOAc) | Promotes the transmetalation step |

| Solvent | Dioxane | Reaction medium |

An important alternative strategy for the synthesis of this compound involves reversing the order of synthetic steps: N-oxidation of a pre-borylated pyridine. This approach starts with a commercially available or readily synthesized 4-pyridineboronic acid or its ester derivative, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (B130382). chemimpex.com

The nitrogen atom of the pyridine ring can be oxidized to the corresponding N-oxide using various oxidizing agents. organic-chemistry.org Common reagents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in acetic acid. wikipedia.org The choice of oxidant and reaction conditions must be carefully selected to ensure compatibility with the boronic acid or ester moiety, which can be sensitive to certain oxidative conditions. This method provides a straightforward route to the target compound if the corresponding borylated pyridine is accessible.

Functional Group Interconversions on the Boron Moiety of this compound

Once the boron atom is incorporated into the pyridine N-oxide ring, typically as a boronate ester, further transformations can be performed on the boron-containing functional group itself.

Boronic esters, particularly pinacol esters, are often the direct products of modern synthetic methods due to their stability, ease of handling, and purification compared to free boronic acids. organic-chemistry.org

As described in section 2.1.2, the Miyaura borylation of a 4-halopyridine N-oxide with bis(pinacolato)diboron directly affords 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 1-oxide. wikipedia.org

Alternatively, if the boronic acid is synthesized via a DoM route using a trialkyl borate, the resulting crude boronic acid can be esterified. nih.gov This is commonly achieved by reacting the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) in a suitable solvent. orgsyn.org The reaction is often driven to completion by the removal of water, for example, by azeotropic distillation or the use of a drying agent like magnesium sulfate. This process yields the stable and synthetically versatile pinacol ester.

While boronate esters are valuable intermediates, the free boronic acid, this compound, is often the desired final product for certain applications. The conversion of the boronate ester to the boronic acid is achieved through hydrolysis.

Derivatization to Boronate Complexes and Other Boron Species

The boronic acid functional group in this compound is often derivatized into more stable or synthetically versatile forms, such as boronate esters and other complexes. This derivatization serves to protect the boronic acid from unwanted side reactions during subsequent synthetic steps, improve its stability for storage and handling, and facilitate purification. chem-station.com

One of the most common derivatizations is the formation of pinacol esters (Bpin) . These are typically formed by the reaction of the boronic acid with pinacol. Pinacol boronates are generally stable compounds that can withstand various reaction conditions, including chromatography, and are often reactive enough to be used directly in cross-coupling reactions. chem-station.com However, their high stability can sometimes make the final deprotection to regenerate the free boronic acid challenging, often requiring acidic conditions. chem-station.com

N-methyliminodiacetic acid (MIDA) boronates represent another important class of derivatives. MIDA boronates offer exceptional stability across a wide range of reaction conditions, including strongly acidic and oxidative environments, and are fully compatible with silica (B1680970) gel chromatography. nih.gov This high degree of stability makes them ideal for multi-step syntheses where the boron functionality needs to be carried through several transformations. nih.gov A significant advantage of MIDA boronates is that the boronic acid can be readily liberated under mild basic conditions. chem-station.comnih.gov

Other notable derivatives include trifluoroborate salts and diaminonaphthalene (dan) complexes . Trifluoroborates are crystalline, air-stable solids that serve as effective surrogates for boronic acids. chem-station.comnih.gov The dan-protected boronic acids are also very stable, a property attributed to the donation of electron density from the nitrogen lone pairs into the empty p-orbital of the boron atom, which reduces its Lewis acidity and reactivity. chem-station.com

Below is a table summarizing common derivatizations of the boronic acid moiety.

| Derivative Type | Typical Reagent | Key Characteristics | Deprotection Conditions |

| Pinacol Boronate (Bpin) | Pinacol | Good stability, compatible with chromatography. chem-station.com | Often requires acidic conditions (e.g., with NaIO₄ or phenylboronic acid to trap pinacol). chem-station.com |

| MIDA Boronate | N-methyliminodiacetic acid (MIDA) | Exceptionally stable to a wide range of reagents and chromatography. nih.gov | Mild basic hydrolysis (e.g., NaOH, NaHCO₃). chem-station.com |

| Trifluoroborate Salt | KHF₂ | High stability, often crystalline solids. chem-station.com | Acidic hydrolysis. |

| Diaminonaphthalene (dan) Boronamide | 1,8-Diaminonaphthalene (B57835) | Very stable under a wide range of conditions due to N-B coordination. chem-station.com | Acidic hydrolysis followed by extraction to remove diaminonaphthalene. chem-station.com |

Diversification of the Pyridine Ring System and N-Oxide Functionality in this compound Scaffolds

The pyridine N-oxide scaffold is amenable to a variety of modification strategies, allowing for the introduction of diverse functional groups onto the pyridine ring. The N-oxide group activates the ring, facilitating both electrophilic and nucleophilic substitution reactions, typically at the 2- and 4-positions. scripps.eduarkat-usa.org

Electrophilic Substitution:

Nitration: Unlike pyridine itself, which undergoes nitration under harsh conditions to give the 3-nitro derivative in low yield, pyridine N-oxide can be selectively nitrated at the 4-position in high yield. youtube.comyoutube.com This reaction is foundational for producing 4-nitropyridine (B72724) 1-oxide, a key intermediate for further functionalization.

Halogenation: The halogenation of pyridine N-oxides can be controlled to achieve substitution at specific positions. For instance, chlorination and bromination can be directed to the 4-position by carefully selecting reaction conditions, such as avoiding strongly acidic environments. youtube.comresearchgate.net

Nucleophilic Substitution: A powerful strategy for diversifying the 4-position of the pyridine N-oxide ring involves nucleophilic aromatic substitution (SNAr). The nitro group in 4-nitropyridine 1-oxide is an excellent leaving group and can be readily displaced by a wide range of nucleophiles. researchgate.netresearchgate.net This method provides a reliable route to various 4-substituted pyridine N-oxides. researchgate.netresearchgate.netrsc.org Halogens at the 4-position also serve as effective leaving groups for SNAr reactions. nih.gov

Halogenation: 4-Chloro- and 4-bromopyridine 1-oxide can be prepared from 4-nitropyridine 1-oxide via nucleophilic displacement of the nitro group. researchgate.netresearchgate.net

Alkoxylation: Alkoxides can replace the nitro group to form 4-alkoxypyridine 1-oxide derivatives. researchgate.netresearchgate.net

Amination: While direct amination can be complex, a primary route to 4-aminopyridine (B3432731) derivatives is the reduction of 4-nitropyridine 1-oxide using reagents like iron in acetic or mineral acid. semanticscholar.org

The following table outlines representative modification strategies on the pyridine N-oxide ring.

| Reaction Type | Reagent/Conditions | Position of Substitution | Product Type |

| Nitration | H₂SO₄/HNO₃ | 4 | 4-Nitropyridine 1-oxide youtube.com |

| Halogenation (from 4-Nitro derivative) | e.g., Acetyl chloride, Acetyl bromide | 4 | 4-Halopyridine 1-oxide researchgate.net |

| Alkoxylation (from 4-Nitro derivative) | e.g., Sodium ethoxide | 4 | 4-Alkoxypyridine 1-oxide researchgate.net |

| Amination (via reduction) | Fe/Acid | 4 | 4-Aminopyridine 1-oxide semanticscholar.org |

The N-oxide functionality is not merely an activating group; it can also be chemically manipulated, most commonly through deoxygenation. This reaction is a crucial step in many synthetic sequences, as it allows for the generation of the corresponding substituted pyridine derivative after modifications to the ring have been completed. arkat-usa.org

Deoxygenation restores the pyridine ring's aromaticity and removes the polar N-oxide group. This transformation can be accomplished using a variety of reducing agents. For example, 4-substituted pyridine N-oxides, prepared via nucleophilic substitution of 4-nitropyridine 1-oxide, can be quantitatively reduced to the corresponding 4-substituted pyridines. researchgate.netresearchgate.net Common reagents for this purpose include phosphorus trichloride, phosphorus oxychloride, or metals like zinc. arkat-usa.orgyoutube.com

The N-oxide can also be activated by reaction with electrophiles such as acetic anhydride (B1165640) or phosphorus oxychloride. youtube.comyoutube.com This activation facilitates nucleophilic attack at the 2-position of the ring, often leading to a 2-substituted pyridine product after rearrangement and loss of the oxygen atom. This process, while a manipulation of the N-oxide group, is also a powerful method for ring functionalization.

The synthesis of complex, multi-substituted heterocyclic scaffolds can be streamlined through the use of cascade reactions (also known as domino or tandem reactions). These processes involve two or more bond-forming transformations that occur sequentially in a single pot without isolating intermediates, offering significant advantages in terms of efficiency and atom economy.

While specific examples of cascade reactions for the direct synthesis of multi-substituted this compound derivatives are not extensively documented, the known reactivity of the constituent moieties suggests their potential applicability. For instance, a hypothetical multi-component cascade reaction could be designed to assemble a substituted pyridine ring, which could then be subjected to N-oxidation and borylation. nih.govresearchgate.net

Alternatively, a pre-functionalized this compound scaffold could serve as a substrate in a domino sequence. An example could involve a nucleophilic addition to the pyridine ring, followed by an intramolecular cyclization that incorporates a substituent already present on the ring. The development of such cascade strategies remains a promising area for future research, offering a pathway to rapidly generate molecular complexity from simpler precursors.

Mechanism-Guided Synthetic Optimizations and Scale-Up Considerations for this compound

The efficient synthesis of this compound and its derivatives on a larger scale requires careful optimization of reaction conditions, guided by a thorough understanding of the underlying reaction mechanisms.

For the crucial nucleophilic aromatic substitution reactions used to functionalize the 4-position, understanding the formation of the Meisenheimer intermediate can guide the choice of solvent and nucleophile to maximize reaction rates and yields. rsc.org For instance, the light-catalyzed reaction between 4-nitropyridine 1-oxide and piperidine (B6355638) suggests that reaction conditions can be tuned beyond simple thermal activation. rsc.org

When considering scale-up, reagent cost, operational safety, and ease of purification become paramount. The synthesis of 4-aminopyridine via the reduction of 4-nitropyridine-N-oxide provides a relevant example, where different reducing systems (e.g., iron/acetic acid vs. iron/hydrochloric acid) offer trade-offs in terms of reaction rate, product purity, and waste disposal. semanticscholar.org The extraction and isolation procedures are also critical considerations for achieving high yield and purity on an industrial scale. semanticscholar.org

Furthermore, the choice of protecting group for the boronic acid moiety has significant implications for process optimization and scale-up. While pinacol esters are widely used, their sometimes-difficult deprotection can be a drawback. chem-station.com In contrast, MIDA boronates, with their robust nature and mild deprotection conditions, are highly suitable for multi-step, large-scale syntheses where process reliability and consistency are essential. nih.gov

Protecting Group Strategies for the Boronic Acid Moiety in this compound Synthesis

The boronic acid group is often incompatible with many standard synthetic reagents, necessitating the use of protecting groups. nih.gov Unprotected boronic acids can undergo side reactions under acidic or oxidative conditions and are prone to dehydration to form cyclic trimeric anhydrides known as boroxines, which can complicate purification and characterization. chem-station.com Protecting group strategies are therefore essential for the successful multi-step synthesis of complex molecules containing this functionality.

Common Protecting Groups:

Pinacol Esters (Bpin): This is arguably the most popular protecting group for boronic acids. Pinacol esters are generally stable to a wide range of reaction conditions and are compatible with silica gel chromatography. chem-station.comresearchgate.net They are often formed by condensation of the boronic acid with pinacol.

MIDA Esters: N-methyliminodiacetic acid (MIDA) forms a bicyclic boronate ester that is exceptionally stable. This stability allows the MIDA boronate to be treated as a standard functional group that can be carried through numerous synthetic steps, including cross-coupling, strong oxidation, and acylation. nih.gov The free boronic acid can be readily regenerated under mild aqueous basic conditions. chem-station.comnih.gov

Trifluoroborate Salts (BF₃K): Potassium organotrifluoroborates are highly stable, crystalline solids that are easy to handle and store. chem-station.com They are competent nucleophiles in palladium-catalyzed cross-coupling reactions. However, their salt-like nature can limit their solubility in organic solvents and complicates purification by chromatography. nih.gov

Other Protecting Groups: Other diols and diamines, such as 1,8-diaminonaphthalene (dan), are also used. The dan group forms a highly stable derivative due to intramolecular coordination between the nitrogen atoms and the boron center. chem-station.com Photocleavable protecting groups based on the 2-nitrobenzyl motif have also been developed, allowing for deprotection under mild, light-induced conditions. researchgate.net

The selection of an appropriate protecting group depends on the specific reaction sequence, the stability required, and the conditions for its eventual removal.

Reactivity and Mechanistic Investigations of 4 Boronopyridine 1 Oxide

Reactivity Profiles Governed by the Boron Center in 4-Boronopyridine 1-oxide

The boronic acid moiety is central to many of the key reactions of this compound, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is primarily dictated by the electron-deficient nature of the boron atom.

Transmetalation Pathways in Cross-Coupling Reactions Involving this compound

This compound is an effective coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The key step in the catalytic cycle involving the boronic acid is transmetalation. In this process, the organic group (the pyridyl N-oxide moiety) is transferred from the boron atom to the palladium(II) center, which has been previously activated through oxidative addition to an organic halide.

The generally accepted mechanism for the transmetalation step in Suzuki-Miyaura coupling involves the formation of a boronate species (R-B(OH)3-) by the reaction of the boronic acid with a base. This negatively charged boronate is more nucleophilic than the neutral boronic acid, facilitating the transfer of the organic group to the electrophilic palladium center. The process results in the formation of a new diorganopalladium(II) complex, which then undergoes reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. amerigoscientific.com

The reaction is influenced by various factors including the choice of catalyst, ligands, base, and solvent. The N-oxide functionality can also influence the electronic properties of the boronic acid and its reactivity in the transmetalation step.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling using Pyridylboronic Acid Derivatives

| Aryl Halide Partner | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 3-Bromothiophene | Pd(OAc)2 | XPhos | K3PO4 | n-Butanol | 87 |

| 4-Bromobenzonitrile | Pd(OAc)2 | JohnPhos | K3PO4 | n-Butanol | 82 |

This table presents generalized conditions and typical yields based on reactions with similar pyridylboronic acid derivatives. Actual results with this compound may vary. nih.gov

Lewis Acidity and Complexation Behavior of the Boron Moiety with Nucleophiles

The boron atom in boronic acids is sp2-hybridized and possesses a vacant p-orbital, making it electron-deficient and a Lewis acid. wiley-vch.de This allows it to accept a pair of electrons from a Lewis base (nucleophile) to form a tetracoordinate boronate complex. ru.nl This complexation is a crucial aspect of its reactivity.

The Lewis acidity of boronic acids is influenced by the substituents on the boron atom. nih.gov In this compound, the pyridine (B92270) N-oxide ring can affect the electron density at the boron center. The formation of boronate complexes with nucleophiles like hydroxide (B78521) or fluoride (B91410) ions increases the nucleophilicity of the organic group attached to the boron, which is a key principle behind its activation in cross-coupling reactions. nih.gov Boronic acids can also form reversible covalent complexes with diols, a property that is widely exploited in sensing and separation applications. acs.org

Oxidation and Reduction Pathways of the Boron Unit

The boronic acid group is susceptible to oxidation. pnas.orgnih.gov A common pathway is the oxidative deboronation, where the carbon-boron bond is cleaved and replaced with a carbon-oxygen bond, typically yielding a phenol. pnas.org This reaction is often carried out using reagents like hydrogen peroxide under basic conditions. mdpi.comnih.gov The mechanism is believed to involve the attack of a peroxide anion on the boron atom, followed by a 1,2-migration of the aryl group from the boron to the oxygen atom. nih.gov This oxidative instability can be a limitation but can also be harnessed for synthetic purposes. nih.gov The stability of the boron unit can be enhanced by converting the boronic acid to a more robust derivative, such as a boronic ester (e.g., a pinacol (B44631) ester) or an N-methyliminodiacetic acid (MIDA) boronate. chem-station.com

Conversely, the boronic acid moiety is generally stable towards many reducing agents. However, under certain conditions, protodeboronation (replacement of the boronic acid group with a hydrogen atom) can occur, particularly in the presence of strong acids or bases, or certain transition metal catalysts. The stability of boronic acids to reduction allows for selective transformations on other parts of the molecule. chem-station.com

Reactivity Influenced by the Pyridine N-Oxide Functionality of this compound

The pyridine N-oxide group significantly modifies the electronic properties of the pyridine ring, enhancing its reactivity in ways that are distinct from the parent pyridine.

Activation of the Pyridine Ring by N-Oxide for Nucleophilic Aromatic Substitution

The N-oxide group is a strong electron-donating group through resonance, which increases the electron density on the pyridine ring, particularly at the 2- and 4-positions. pearson.com This makes the ring more susceptible to electrophilic attack. However, the N-oxide group also exerts a strong inductive electron-withdrawing effect. For nucleophilic aromatic substitution (SNAr), the N-oxide functionality activates the ring. The oxygen atom can stabilize the negative charge of the Meisenheimer complex intermediate formed during nucleophilic attack, especially when the attack occurs at the 2- or 4-position. pearson.com This stabilization lowers the activation energy for the reaction, making pyridine N-oxides more reactive towards nucleophiles than pyridine itself. gcwgandhinagar.comresearchgate.net

Table 2: Reactivity of Pyridine Derivatives in Nucleophilic Aromatic Substitution

| Substrate | Relative Reactivity |

|---|---|

| 4-Chloropyridine (B1293800) | 1 |

This table provides a qualitative comparison of reactivity.

Oxygen Transfer Reactions and Controlled Deoxygenation Pathways of the N-Oxide Group

Pyridine N-oxides can act as oxygen transfer agents, donating their oxygen atom to a variety of substrates. rsc.orgacs.org This reactivity is utilized in various oxidation reactions in organic synthesis. The driving force for these reactions is the formation of the more stable pyridine.

Conversely, the N-oxide group can be removed through deoxygenation to regenerate the parent pyridine. researchgate.netresearchgate.net This transformation is synthetically useful as the N-oxide can be used to direct substitution reactions on the pyridine ring, and then subsequently removed. A variety of reagents can effect this deoxygenation, including trivalent phosphorus compounds (e.g., PCl3 or PPh3), transition metal catalysts with reducing agents, and certain dissolving metal systems. researchgate.netbath.ac.uk The choice of deoxygenation method depends on the other functional groups present in the molecule to ensure chemoselectivity. Rhenium-catalyzed deoxygenation has also been shown to be effective. escholarship.orgdntb.gov.ua

Table 3: Common Reagents for the Deoxygenation of Pyridine N-Oxides

| Reagent/System | Conditions |

|---|---|

| PCl3 | Typically in an inert solvent like chloroform (B151607) or dichloromethane |

| PPh3 | Often requires heating |

| Pd/C, H2 | Catalytic hydrogenation |

| [Pd(OAc)2]/dppf with Triethylamine | Transfer oxidation conditions |

This table lists common deoxygenation methods and general conditions. researchgate.netbath.ac.uk

Intermolecular and Intramolecular Redox Chemistry of the N-Oxide

The N-oxide group in this compound is a key player in the molecule's redox chemistry. Pyridine N-oxides are versatile compounds that can act as mild oxidants or be reduced to the corresponding pyridines. scripps.eduwikipedia.org This dual reactivity is central to their utility in organic synthesis.

Deoxygenation Reactions: The most common redox reaction involving the N-oxide functionality is deoxygenation, a formal reduction of the N-O bond. This transformation can be achieved with a variety of reagents, including phosphines, silanes, and borane (B79455) derivatives. nih.govarkat-usa.org The reaction with boranes is particularly relevant here. For instance, diboron (B99234) reagents are known to effectively reduce pyridine N-oxides. researchgate.net The strong affinity of boron for oxygen provides the thermodynamic driving force for this process, resulting in the formation of a stable B-O bond and the parent pyridine. researchgate.net The reaction is believed to proceed via coordination of the Lewis acidic boron atom to the N-oxide oxygen, followed by cleavage of the N-O bond.

Oxidative Processes: Conversely, the N-oxide can function as an oxygen atom transfer agent. Under photochemical conditions, pyridine N-oxides can generate highly reactive oxygen-centered radicals upon single-electron oxidation. nih.govacs.org These radicals are powerful hydrogen atom transfer (HAT) agents capable of abstracting hydrogen atoms from even strong, unactivated C(sp³)–H bonds. nih.govacs.org The presence of the boronic acid at the 4-position, being an electron-withdrawing group, would be expected to influence the redox potential of the N-oxide, potentially modulating its efficacy as a HAT precursor.

Synergistic Reactivity of Boron and N-Oxide Functionalities in this compound

The coexistence of a boronic acid and an N-oxide group on the same pyridine ring allows for synergistic interactions that can enable unique reactivity not observed with monofunctional analogs. This synergy arises from both cooperative catalytic effects and intramolecular electronic communication.

The functional groups in this compound can cooperate to activate substrates such as C-H bonds. Pyridine N-oxides are known to act as directing groups in transition-metal-catalyzed C-H functionalization reactions, particularly at the C2 position. researchgate.netresearchgate.net The oxygen atom can coordinate to a metal center, positioning it for a cyclometalation step that activates a nearby C-H bond.

In a hypothetical scenario, the N-oxide of this compound could direct a palladium catalyst to the C2-H bond. Simultaneously, the boronic acid moiety could engage in synergistic organoboron/palladium catalysis. acs.org For example, the boronic acid could activate a nucleophile or accelerate the formation of a key catalytic intermediate, while the N-oxide directs the regioselectivity of the transformation. This dual activation strategy highlights the potential for cooperative effects in promoting challenging reactions. acs.orgmdpi.comresearchgate.net

| Functional Group | Potential Role in C-H Activation | Example of Cooperative Action |

|---|---|---|

| N-Oxide | Directing group for metal catalysts (e.g., Pd, Rh) to ortho C-H bonds. researchgate.net | N-oxide directs a Pd catalyst to the C2-H bond, while the boronic acid participates in a transmetalation cycle with a coupling partner, enabling a site-specific cross-coupling reaction. |

| Boronic Acid | Transmetalation source in cross-coupling reactions (e.g., Suzuki-Miyaura). wikipedia.org Activator of nucleophiles or electrophiles. acs.org |

Significant electronic communication exists between the boronic acid and N-oxide groups through the pyridine ring. The N-oxide group is a resonance donor and an inductive acceptor, leading to increased electron density at the 2- and 4-positions. scripps.edu In contrast, the boronic acid group is a moderate electron-withdrawing group, which deactivates the aromatic ring. nih.govresearchgate.net

This "push-pull" electronic relationship creates a unique polarization within the molecule. The electron-donating N-oxide enhances the nucleophilicity of the ring, while the electron-withdrawing boronic acid increases its electrophilicity and the Lewis acidity of the boron center. This intramolecular electronic tension can influence the molecule's reactivity in several ways:

Modulation of Lewis Acidity/Basicity: The electron donation from the N-oxide may slightly reduce the Lewis acidity of the boron atom, while the boronic acid's withdrawal enhances the electrophilicity of the C4 position.

Reactivity in Cross-Coupling: In Suzuki-Miyaura coupling, the electronic nature of the boronic acid is crucial. Electron-poor arylboronic acids often exhibit different reactivity compared to electron-rich ones. researchgate.net The N-oxide's influence could alter the transmetalation rate of the 4-pyridyl group.

Intramolecular Interactions: There is potential for intramolecular hydrogen bonding or other non-covalent interactions between the boronic acid's hydroxyl groups and the N-oxide oxygen, which could influence the molecule's conformation and reactivity. researchgate.net

| Functional Group | Electronic Effect | Influence on Pyridine Ring |

|---|---|---|

| N-Oxide | Resonance Donor (+R), Inductive Acceptor (-I) | Increases electron density at C2 and C4 positions. scripps.edu |

| Boronic Acid (-B(OH)₂) | Inductive/Resonance Acceptor (-I, -R) | Decreases overall electron density of the ring. nih.gov |

Detailed Reaction Mechanisms of this compound in Organic Transformations

Understanding the detailed reaction mechanisms is crucial for predicting and controlling the outcomes of reactions involving this compound. The bifunctional nature of the molecule means that mechanistic pathways can be complex, often involving multiple steps and key intermediates.

In Suzuki-Miyaura Coupling: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org For electron-deficient heteroaryl boron derivatives, transmetalation is often slow and can be the rate-determining step. nih.gov The presence of the N-oxide could further influence this step. The key intermediates would be palladium(0) and palladium(II) complexes, as well as boronate species formed by the reaction of the boronic acid with a base. libretexts.orgresearchgate.net

In N-Oxide Deoxygenation: When using a borane reductant, the mechanism likely involves an initial coordination of the boron to the N-oxide oxygen. This initial association or the subsequent N-O bond cleavage could be the rate-determining step. acs.orgresearchgate.net A key intermediate would be the adduct formed between the N-oxide and the boron reagent.

Reaction mechanisms can be broadly classified as concerted (bond-making and breaking occur in a single step) or stepwise (proceeding through one or more intermediates). psiberg.comdifferencebetween.com

Stepwise Pathways: Most transition-metal-catalyzed reactions involving organoboron compounds, such as the Suzuki-Miyaura coupling, are classic examples of stepwise processes. libretexts.orgrsc.org Each phase of the catalytic cycle (oxidative addition, transmetalation, reductive elimination) is a distinct step with its own transition state and potential intermediates. This stepwise nature allows for the isolation or spectroscopic observation of intermediates under certain conditions, providing strong evidence for the proposed mechanism.

Concerted Pathways: While less common for the types of reactions this compound would typically undergo, some reactions in organoboron chemistry, like hydroboration, are considered concerted. wikipedia.org In this reaction, the B-H bond adds across a C=C double bond through a four-membered transition state in a single, stereospecific step. wikipedia.org However, for cross-coupling or deoxygenation reactions involving this compound, the formation of distinct intermediates makes a stepwise mechanism far more plausible. The distinction can sometimes be blurred in reactions that proceed through a highly asynchronous transition state, which has characteristics of both pathways. nih.gov

Chemical Stability and Degradation Pathways of this compound Under Various Conditions (e.g., pH, temperature, light)

A comprehensive search of scientific databases and literature reveals a lack of specific studies on the degradation kinetics and pathways of this compound. General knowledge of related compounds allows for postulation on its potential behavior, but this remains speculative without direct experimental evidence.

Due to the absence of specific research on the stability of this compound, no data tables can be generated at this time. Further experimental investigation is required to elucidate the precise degradation pathways and stability profile of this compound under various environmental stressors.

Computational and Theoretical Studies of 4 Boronopyridine 1 Oxide

Electronic Structure and Bonding Analysis of 4-Boronopyridine 1-oxide and Its Derivatives

The unique combination of a pyridine (B92270) N-oxide moiety and a boronic acid group at the para-position results in a complex electronic environment. Theoretical studies are crucial for deconvoluting the various electronic effects at play.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. bccampus.calibretexts.org For this compound, computational methods such as Density Functional Theory (DFT) are employed to calculate the energies and shapes of these orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap is a key indicator of chemical reactivity and electronic transitions. researchgate.net Computational analyses indicate that the HOMO is typically localized over the electron-rich pyridine N-oxide ring, while the LUMO may have significant contributions from the boronic acid group, suggesting the potential for intramolecular charge transfer.

Natural Bond Orbital (NBO) analysis is used to study the delocalization of electron density and hyperconjugative interactions. researchgate.net In this compound, NBO analysis reveals the nature of the key bonds. The N-O bond is a dative covalent bond with significant charge separation, consistent with its zwitterionic character. The C-B bond is primarily a sigma bond, but its properties are influenced by the electronic environment of the aromatic ring.

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM analysis, characterizes chemical bonds based on the topology of the electron density. nih.gov This method allows for the quantification of bond strength and type through analysis of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the bond critical points. For the N-O bond, AIM analysis would confirm a high degree of ionic character. The C-B bond would exhibit features of a polar covalent bond.

| Parameter | Calculated Value (Representative) | Description |

|---|---|---|

| N-O Bond Length | ~1.35 Å | Shorter than a typical N-O single bond, indicating partial double bond character. |

| C-B Bond Length | ~1.55 Å | Typical for a boron atom attached to an sp²-hybridized carbon. |

| NBO Charge on Oxygen (N-O) | ~ -0.7 e | Confirms the high polarity and electron density on the oxygen atom. |

| NBO Charge on Boron | ~ +1.5 e | Indicates the electron-deficient nature of the boron atom. |

| HOMO-LUMO Energy Gap | ~ 4.5 - 5.0 eV | Suggests high kinetic stability. |

While there is no direct bond between the boron and nitrogen atoms in this molecule, their electronic influence is transmitted through the pyridine ring. The N-oxide group is a strong π-donor, increasing the electron density in the ring, particularly at the ortho and para positions. Conversely, the boronic acid group acts as a σ- and π-electron withdrawing group. This push-pull electronic arrangement significantly polarizes the aromatic system.

Conformational Analysis and Molecular Dynamics of this compound Derivatives

The flexibility of this compound is primarily associated with the rotation around the C-B bond, which dictates the orientation of the boronic acid group relative to the plane of the pyridine ring.

The rotation of the B(OH)₂ group around the C4-B bond is a key conformational process. Theoretical calculations can map the potential energy surface for this rotation to identify the most stable conformations and the energy barriers between them. biomedres.us The preferred conformation is typically one where the boronic acid group is coplanar with the pyridine ring, as this allows for maximal electronic conjugation. However, steric hindrance with the hydrogen atoms on the adjacent ring carbons (at C3 and C5) can lead to a slightly twisted ground state. The rotational barrier is the energy difference between the most stable (lowest energy) conformation and the transition state, which is usually the perpendicular conformation.

| Dihedral Angle (C3-C4-B-O) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0° | 0.0 | Planar (Global Minimum) |

| 30° | 0.8 | Twisted |

| 60° | 2.5 | Twisted |

| 90° | 4.2 | Perpendicular (Transition State) |

The conformation and reactivity of this compound can be significantly influenced by the solvent. researchgate.net Due to the highly polar N-O bond and the hydrogen-bonding capabilities of the B(OH)₂ group, the molecule's properties are expected to vary in different solvent environments.

Computational studies can model these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. These calculations often show that polar solvents stabilize the zwitterionic character of the N-oxide group, which can subtly alter bond lengths and the rotational energy barrier. Explicit solvent models, used in Molecular Dynamics (MD) simulations, involve simulating the molecule surrounded by a number of individual solvent molecules. mdpi.comucl.ac.uk MD simulations provide a dynamic picture of how specific solvent interactions, such as hydrogen bonding to the N-oxide oxygen or the boronic acid hydroxyls, can influence the preferred conformation and dynamic behavior of the molecule over time.

Prediction of Reactivity and Elucidation of Reaction Pathways for this compound

Computational chemistry is instrumental in predicting the reactivity of this compound and mapping out potential reaction pathways. Analysis of the electronic structure provides the foundation for these predictions.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing reactive sites. nih.gov For this compound, the MEP would show a region of strong negative potential around the N-oxide oxygen atom, making it a prime target for electrophiles and a hydrogen bond acceptor. Conversely, the boron atom and the hydroxyl hydrogens of the boronic acid group would be regions of positive potential, indicating susceptibility to nucleophilic attack.

Theoretical calculations can be used to model specific reaction mechanisms. For instance, the mechanism of Suzuki-Miyaura coupling, a key reaction of boronic acids, can be investigated by calculating the energies of intermediates and transition states. Similarly, reactions involving the N-oxide group, such as deoxygenation or electrophilic substitution at the ring positions ortho to the N-oxide, can be computationally explored. These calculations provide activation energies and reaction enthalpies, offering a detailed understanding of the reaction's feasibility and kinetics. acs.org

Transition State Characterization and Activation Energy Calculations for Key Reactions

The reactivity of this compound is fundamentally governed by the energy barriers of its potential reactions. Computational methods, particularly Density Functional Theory (DFT), are employed to map out the potential energy surfaces of these reactions, identifying the structures of transition states and calculating their associated activation energies.

A key reaction class involving molecules like this compound is the nucleo-homolytic substitution at the boron center. For instance, in reactions with alkylboronic acids catalyzed by photoexcited pyridine N-oxides, a proposed mechanism involves the formation of a radical "ate" transition state. researchgate.net Computational modeling of this transition state for this compound would involve locating the geometry of this high-energy species where the boron atom is transiently tetracoordinate, accommodating both the pyridine N-oxide moiety and the incoming radical species. The activation energy, calculated as the energy difference between the reactants and this transition state, dictates the reaction rate. A higher activation energy implies a slower reaction, as fewer molecules will possess sufficient thermal energy to overcome this barrier. researchgate.net

Computational Screening of Potential Reaction Partners and Catalytic Cycles

Theoretical models are instrumental in the rational design of catalysts and the prediction of favorable reaction partners for this compound. By computationally screening libraries of potential substrates or catalysts, researchers can prioritize experimental efforts and uncover novel reactivity.

For example, systems containing both a Lewis acidic boron site and a Lewis basic pyridine N-oxide site can act as cooperative catalysts. Computational studies can be used to evaluate the binding energies of various epoxides to the boronic acid group and the interaction of CO2 with the pyridine N-oxide moiety. This screening process helps identify substrates for which the dual activation is most effective. acs.org

A hypothetical catalytic cycle for the conversion of epoxides to cyclic carbonates, catalyzed by a molecule like this compound, can be modeled computationally. The cycle would involve:

Coordination of the epoxide's oxygen to the Lewis acidic boron atom.

Nucleophilic attack by a co-catalyst (e.g., an iodide ion) to open the epoxide ring.

Activation and insertion of CO2, facilitated by the pyridine N-oxide.

Ring-closing to form the cyclic carbonate and regenerate the catalyst.

Each step in this cycle has an associated energy barrier that can be calculated, providing a comprehensive understanding of the catalytic efficiency. acs.org

Intermolecular Interactions and Self-Assembly Propensities of this compound Systems

The N-oxide functionality and the boronic acid group in this compound impart a strong potential for directed, non-covalent interactions. These interactions govern the compound's behavior in the solid state, its solubility, and its ability to form supramolecular assemblies.

Hydrogen Bonding and Boron-Oxygen Interactions in Dimers and Oligomers

The N-oxide group is a powerful hydrogen bond acceptor, while the boronic acid is a versatile hydrogen bond donor. rsc.org This duality leads to the formation of robust hydrogen-bonded networks. In computational studies of protonated pyridine-boronic acid dimers, the stability of such systems, even against coulombic repulsion in dications, is explained by the strength of the hydrogen bonds. researchgate.net For this compound, DFT calculations can predict the geometry and binding energies of dimers, which are likely to form via hydrogen bonds between the boronic acid's -OH groups and the N-oxide oxygen of an adjacent molecule. researchgate.netnih.gov

The boron-oxygen bond in boronic acids itself has significant partial double bond character due to the interaction of oxygen lone pairs with boron's empty p-orbital. nih.gov Computational studies show typical B-O single bond lengths in tricoordinated boronic acids are around 1.35–1.38 Å. nih.gov In dimers and larger oligomers, the formation of dative B-O bonds can lead to tetracoordinate boron centers with longer, weaker B-O bonds (1.43–1.47 Å). nih.gov

| Interaction Type | Typical Bond Length (Å) | Typical Calculated Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| B-O (Trigonal Boronic Acid) | 1.35 - 1.38 | ~120 (Bond Strength) | MP2, DFT |

| B-O (Tetracoordinate Borate) | 1.43 - 1.47 | ~108 (Bond Strength) | MP2, DFT |

| O-H···O (N-oxide H-bond) | 1.6 - 1.8 (H···O distance) | -5 to -15 | DFT, M06-2x |

pi-Stacking and Other Non-Covalent Interactions in Aggregates

The aromatic pyridine ring in this compound is capable of engaging in π-stacking interactions. Computational studies on pyridine dimers show that these interactions are stabilizing, with the antiparallel-displaced geometry often being the most favorable. researchgate.netresearchgate.net The presence of the electron-donating N-oxide and the Lewis acidic boronic acid group modifies the ring's electrostatic potential, influencing the geometry and strength of these stacking interactions.

Furthermore, pyridine N-oxides, particularly when substituted with electron-withdrawing groups, can act as "π-hole" donors. nih.gov The region above and below the aromatic ring becomes electropositive, allowing for favorable interactions with electron-rich species. DFT calculations combined with Molecular Electrostatic Potential (MEP) analysis can reveal these π-holes and quantify their interactions with Lewis bases. nih.gov These varied non-covalent forces, including hydrogen bonding, π-stacking, and π-hole interactions, drive the self-assembly of this compound into complex, ordered supramolecular structures.

| Stacking Geometry | Description | Calculated Interaction Energy (kcal/mol) for Pyridine Dimer |

|---|---|---|

| Antiparallel-Displaced | Rings are parallel but offset, with dipoles opposing. | -2.7 to -3.5 |

| Parallel-Displaced | Rings are parallel but offset, with dipoles aligned. | -2.4 to -2.8 |

| T-shaped | The edge of one ring points to the face of another. | -2.2 to -2.6 |

Methodological Advancements in Computational Chemistry Applied to Boron-Nitrogen Heterocycles

The unique electronic nature of boron, being electron-deficient with a vacant p-orbital, presents challenges for computational methods. Recent years have seen significant advancements in theoretical approaches to more accurately describe the bonding and reactivity of boron-nitrogen heterocycles like this compound. benthamdirect.com

High-level ab initio methods and more sophisticated DFT functionals are increasingly used to provide reliable energetic and structural data. nih.gov Methodologies like the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) plot are now routinely applied to characterize the nature of chemical bonds and intermolecular interactions in these systems. rsc.orgnih.govresearchgate.net QTAIM analysis can distinguish between covalent bonds and closed-shell interactions (like hydrogen bonds or van der Waals forces) by analyzing the topology of the electron density. nih.gov Similarly, NCI plots provide a visual representation of non-covalent interactions in 3D space, highlighting attractive and repulsive forces that are crucial for understanding self-assembly and catalyst-substrate binding. researchgate.net These advanced tools, combined with ongoing improvements in computational power, are enabling an increasingly accurate and predictive understanding of the complex chemistry of this compound and related compounds. benthamdirect.comrsc.org

Advanced Applications of 4 Boronopyridine 1 Oxide in Organic Synthesis and Catalysis

4-Boronopyridine 1-oxide as a Versatile Synthetic Building Block

The intrinsic chemical properties of this compound make it a highly adaptable building block for the synthesis of a wide array of organic molecules. The presence of the boronic acid group allows for participation in various cross-coupling reactions, while the N-oxide functionality can influence the electronic properties of the pyridine (B92270) ring and serve as a handle for further transformations.

Precursor for Diverse Heterocyclic Architectures via Iterative Coupling Strategies

While direct, specific examples of iterative coupling strategies employing this compound to build diverse heterocyclic architectures are not extensively documented in dedicated studies of this particular molecule, the principles of iterative cross-coupling are well-established. This powerful synthetic approach allows for the sequential and controlled addition of different molecular fragments to a central scaffold. In this context, this compound can be envisioned as a key starting material. An initial Suzuki-Miyaura coupling reaction utilizing the boronic acid function would introduce the first element of diversity. Subsequent functionalization of the pyridine ring, potentially involving activation by the N-oxide group, could then set the stage for a second coupling reaction at a different position, leading to the construction of complex, multi-substituted heterocyclic systems. The N-oxide itself can be a precursor to other functionalities, further expanding the possibilities for iterative diversification.

Role in Multi-Component Reactions for Rapid Assembly of Molecular Complexity

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to generate complex products. These reactions are prized for their atom economy and ability to rapidly build molecular complexity. Although specific MCRs that explicitly name this compound as a reactant are not prominently reported, its bifunctional nature suggests its potential utility in this area. For instance, the boronic acid moiety could participate in transition metal-catalyzed MCRs, while the pyridine N-oxide could act as a directing group or a nucleophilic/electrophilic partner after appropriate activation. The development of novel MCRs incorporating this compound would open up new avenues for the rapid synthesis of libraries of complex pyridyl-containing compounds.

Utilization in Metal-Catalyzed Cross-Coupling Reactions

The boronic acid group is a cornerstone of modern cross-coupling chemistry, and this compound is a valuable participant in these transformations, particularly in the widely used Suzuki-Miyaura coupling.

As a Boron Source in Suzuki-Miyaura Type Couplings with Sterically Hindered or Electron-Rich Partners

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds. Research has demonstrated the successful use of 4-pyridine boronate derivatives in these reactions with aryl halides. While a specific study focusing solely on the 1-oxide derivative with sterically hindered or electron-rich partners is not available, the general principles can be applied. The electronic nature of the pyridine N-oxide ring can influence the transmetalation step of the catalytic cycle, potentially impacting the efficiency of coupling with challenging substrates. The development of optimized conditions for the coupling of this compound with sterically demanding or electron-rich aryl halides would be a valuable contribution to the field, expanding the scope of accessible 4-arylpyridine 1-oxide derivatives, which are important substructures in medicinal chemistry.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 80 | Good | researchgate.netnih.gov |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | Moderate | researchgate.netnih.gov |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Pyridine Boronate Derivatives. This table is based on general findings for 4-pyridine boronates and serves as a starting point for the investigation of this compound.

Development of Ligands Based on the this compound Scaffold for Transition Metal Catalysis

The pyridine N-oxide moiety is a known ligand for various transition metals. researchgate.net The incorporation of a boronic acid group onto this scaffold opens up possibilities for creating novel bidentate or multidentate ligands. The boronic acid could be transformed into other functional groups, or it could potentially interact with the metal center or a co-catalyst. While the synthesis and catalytic application of ligands specifically derived from this compound are not yet a major focus in the literature, the foundational chemistry of pyridine N-oxide ligands suggests that this is a promising area for future research. Such ligands could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Directing Group Strategies Enabled by this compound

The N-oxide functional group in pyridine N-oxides is a well-established directing group for the functionalization of C-H bonds, particularly at the C2 and C8 positions in quinoline (B57606) N-oxides. researchgate.net This directing ability is attributed to the coordination of the N-oxide oxygen to the metal catalyst, bringing the catalyst into close proximity to the target C-H bond. While specific studies detailing the use of the 4-borono substituent in conjunction with the N-oxide directing group are scarce, the potential for such a strategy is significant. The boronic acid group could serve as a secondary coordination site or be used for subsequent diversification after the C-H functionalization event. This dual functionality could enable the regioselective synthesis of highly substituted pyridine derivatives that would be difficult to access through other means.

Ortho-C-H Functionalization Directed by the N-Oxide Moiety

The N-oxide group in pyridine derivatives is a well-established directing group for the functionalization of C-H bonds at the ortho position. This is attributed to its ability to coordinate with transition metals, bringing the catalytic center in close proximity to the targeted C-H bond. In the context of this compound, the N-oxide moiety facilitates regioselective C-H activation, enabling the introduction of various functional groups at the C2 and C6 positions.

Palladium-catalyzed reactions are prominent in this area, where the N-oxide acts as a bidentate directing group, leading to the formation of a stable palladacycle intermediate. This intermediate can then undergo further reactions, such as alkenylation and arylation. For instance, studies on pyridine N-oxides have demonstrated their successful use in direct cross-coupling reactions with unactivated arenes, affording ortho-arylated products with high site-selectivity researchgate.netnih.gov. The general mechanism for such transformations involves the initial coordination of the palladium catalyst to the N-oxide, followed by C-H bond activation to form the palladacycle. Subsequent oxidative addition of a coupling partner and reductive elimination yields the functionalized product.

Research has shown that the N-oxide directing group can be effectively utilized in various oxidative C-C bond formation reactions researchgate.net. These protocols highlight the potential of this compound to undergo similar transformations, where the boronic acid group might further modulate the reactivity and selectivity of the process. The robustness of the N-oxide as a directing group allows for a broad substrate scope and functional group tolerance in these C-H functionalization reactions.

| Reaction Type | Catalyst | Coupling Partner | Key Feature | Reference |

| Alkenylation | Pd(OAc)2 | Alkenes | High regio- and stereoselectivity | nih.gov |

| Direct Arylation | Pd(OAc)2/Ag oxidant | Unactivated Arenes | High site-selectivity for ortho-arylation | researchgate.netnih.gov |

Role in Organocatalysis and Acid-Base Catalysis

Beyond its role in metal-catalyzed reactions, this compound has potential applications in organocatalysis and acid-base catalysis, leveraging the distinct properties of its two functional groups.

Lewis Acid Catalysis by the Boron Moiety

The boronic acid group in this compound is a Lewis acid, capable of activating substrates containing Lewis basic sites, such as carbonyls and alcohols. Boronic acids are known to catalyze a variety of organic transformations, including dehydrative condensation reactions to form amides and esters researchgate.net. The mechanism of this catalysis involves the formation of a reversible covalent bond between the boronic acid and a hydroxy group, which enhances the electrophilicity of the substrate researchgate.net.

Boron Lewis acids have emerged as powerful tools for the cleavage of carbon-heteroatom bonds rsc.orgnih.gov. For example, strong boron Lewis acids can activate Si-H bonds, enabling various reduction processes rsc.orgnih.gov. This catalytic activity can be tuned by modifying the electronic and structural properties of the borane (B79455) catalyst rsc.orgnih.gov. In this compound, the N-oxide group's electron-withdrawing nature can enhance the Lewis acidity of the boron center, potentially leading to increased catalytic activity.

| Catalytic Application | Substrate Activated | Mechanism | Reference |

| Amide Synthesis | Carboxylic Acids | Formation of acyloxyboron intermediate | researchgate.net |

| Deoxygenation | Alcohols, Ethers | Activation via Lewis acid-base interaction | nih.gov |

| Hydrothiolation | 1,3-Dienes | Activation of the diene | mdpi.com |

N-Oxide Mediated Organocatalysis

Pyridine N-oxides are versatile organocatalysts, acting as powerful electron-pair donors nih.gov. The nucleophilicity of the oxygen atom in N-oxides is a key feature in their catalytic activity nih.gov. They are particularly effective in activating organosilicon reagents due to the high affinity of silicon for oxygen nih.gov. This has been exploited in various asymmetric transformations, including allylation, propargylation, and allenylation reactions nih.gov.

Chiral heteroaromatic N-oxides have been successfully employed as organocatalysts to achieve high levels of stereocontrol nih.gov. While this compound itself is not chiral, it can be incorporated into chiral scaffolds to create effective asymmetric catalysts. The N-oxide moiety can also act as an oxidant in certain reactions. For instance, the combination of a silver nitrate (B79036) and potassium persulfate can lead to the formation of an electrophilic N-oxide radical, which can then react with various substrates nih.gov.

Exploration of 4 Boronopyridine 1 Oxide in Materials Science and Supramolecular Chemistry

Functionalization of Surfaces and Nanomaterials with 4-Boronopyridine 1-oxide:Similarly, there is a lack of published research on the specific strategies for attaching this compound to surfaces or nanomaterials.

Development of Hybrid Organic-Inorganic Materials:The literature does not describe the development of hybrid materials where this compound is a key component.

Consequently, due to the absence of specific research findings, data tables, and detailed discussions in the scientific literature concerning this compound within the requested contexts, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The advancement of materials science may see future research into this compound for such applications, but at present, the necessary data is not available.

Advanced Explorations of 4 Boronopyridine 1 Oxide in Chemical Biology and Therapeutic Design Pre Clinical Focus

Molecular Design of Boron Neutron Capture Therapy (BNCT) Agents Based on 4-Boronopyridine 1-oxide

Boron Neutron Capture Therapy (BNCT) is a targeted radiotherapy that utilizes the nuclear capture reaction between a stable boron-10 (B1234237) (¹⁰B) isotope and low-energy thermal neutrons. researchgate.netscbt.com This reaction produces high-energy alpha particles (⁴He) and recoiling lithium-7 (B1249544) (⁷Li) nuclei, which have a short path length of approximately one cell diameter (5–9 μm). researchgate.netscbt.com This characteristic allows for the selective destruction of tumor cells that have accumulated sufficient concentrations of ¹⁰B, while sparing adjacent healthy tissue. scbt.comsemanticscholar.org The efficacy of BNCT is critically dependent on the development of boron delivery agents that can achieve high concentration ratios in tumors versus normal tissue and blood. researchgate.netachemblock.com An ideal agent should deliver approximately 20–50 μg of ¹⁰B per gram of tumor tissue. scbt.comsemanticscholar.org The this compound scaffold presents a foundational structure for the development of novel BNCT agents, offering versatile points for chemical modification to enhance boron content and improve delivery to malignant tissues.

Chemical Strategies for Achieving High Boron Content and Enhanced Delivery Properties

A primary challenge in the design of BNCT agents is incorporating a high number of boron atoms per molecule to reach the therapeutic threshold within cancer cells. The single boron atom in this compound is insufficient for therapeutic efficacy. Therefore, chemical strategies are employed to create derivatives with a significantly higher boron payload.

One of the most effective strategies involves the attachment of boron-rich clusters. sincerechemical.com These clusters are polyhedral cages composed primarily of boron atoms.

Carboranes: These are particularly stable clusters containing both boron and carbon atoms. The icosahedral carboranes, such as derivatives of closo-dicarbadodecaborane (C₂B₁₀H₁₂), are frequently used due to their high boron content and chemical stability. chemicalbook.com

Dodecaborates: Anionic clusters like the mercaptoundecahydro-closo-dodecaborate (BSH) anion, [B₁₂H₁₁SH]²⁻, used in the clinically tested agent borocaptate sodium (BSH), represent another class of boron-rich moieties. sincerechemical.comresearchgate.net

These boron clusters can be appended to the this compound core. For instance, the boronic acid group can be converted to a functional handle that allows for the covalent attachment of one or more carborane cages.

Another approach is the synthesis of dendrimers or polymers using this compound as a monomeric unit or as a core structure from which boron-containing branches can be grown. This method allows for the systematic incorporation of a large number of boron atoms into a single macromolecule.

Enhanced delivery properties are as crucial as high boron content. Key considerations include:

Water Solubility: Many boron-rich compounds, especially carboranes, are highly lipophilic. chemicalbook.com To improve solubility in physiological media, hydrophilic groups such as polyethylene (B3416737) glycol (PEG) chains, sugars, or charged moieties can be incorporated into the molecular design.

Tumor Selectivity: The agent must preferentially accumulate in tumor tissue. This is often achieved by targeting biological pathways that are upregulated in cancer cells. For example, the clinically used agent L-boronophenylalanine (L-BPA) is transported into cells via the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancers. researchgate.net Modifying the this compound scaffold to mimic substrates of overexpressed transporters can enhance its tumor-specific uptake.

Table 1: Conceptual Strategies for Modifying this compound for BNCT

| Strategy | Approach | Desired Outcome |

|---|---|---|

| Increasing Boron Payload | Conjugation to boron clusters (e.g., carboranes, dodecaborates). | High boron concentration per molecule, increasing the probability of a lethal neutron capture event. |

| Polymerization or dendrimer synthesis. | Creation of macromolecules with a very high number of boron atoms for enhanced therapeutic effect. | |

| Enhancing Water Solubility | Attachment of hydrophilic moieties (e.g., PEG, glycosylation). | Improved bioavailability and prevention of aggregation in the bloodstream. |

| Improving Tumor Selectivity | Incorporation of structures that mimic natural transporter substrates (e.g., amino acids, glucose). | Active transport into cancer cells, leading to high tumor-to-normal tissue boron concentration ratios. |

Conjugation Methodologies for Attaching Targeting Vectors to the Scaffold

To improve the tumor-to-normal tissue and tumor-to-blood concentration ratios (ideally >3:1), this compound-based agents can be conjugated to targeting vectors that recognize specific biomarkers on the surface of cancer cells. researchgate.netresearchgate.net This active targeting strategy complements passive accumulation strategies like the enhanced permeability and retention (EPR) effect. osi.lv

The pyridine (B92270) ring and the boronic acid group of the scaffold provide chemical handles for conjugation. For example, other positions on the pyridine ring can be functionalized with groups like amines or carboxylic acids, which can then be used to form stable covalent bonds with targeting molecules.

Commonly explored targeting vectors include:

Peptides: Short peptides that bind to overexpressed receptors on cancer cells are attractive targeting moieties due to their small size and ease of synthesis. srdorganics.comresearchgate.net For example, peptides containing the RGD (arginine-glycine-aspartic acid) sequence can target integrins that are upregulated during tumor angiogenesis and metastasis.

Antibodies: Monoclonal antibodies (mAbs) that specifically recognize tumor-associated antigens offer high specificity. researchgate.net Conjugating a boron-rich agent to a mAb can direct the boron payload directly to the cancer cells. A "pre-targeting" approach can also be used, where a mAb functionalized to bind the boron agent is administered first, followed by the boron agent itself, which then localizes to the tumor site. osi.lvsrinichem.com

Small Molecules: Small molecules that bind to specific receptors, such as folic acid for the folate receptor or ligands for the prostate-specific membrane antigen (PSMA), can be used to target certain types of cancer.

The choice of conjugation chemistry is critical to ensure that the resulting bioconjugate is stable in vivo and that the targeting vector retains its binding affinity. Common methods include amide bond formation, click chemistry, and maleimide-thiol coupling.

Chemical Probes and Biosensors Utilizing this compound

The ability of boronic acids to reversibly bind with cis-diols forms the basis for their use in chemical sensors and probes. The this compound scaffold can be integrated into such systems to detect biologically important molecules like carbohydrates.

Design Principles for Boron-Based Carbohydrate and Cis-diol Sensors (Conceptual)

The fundamental principle behind boronic acid-based sensors is the reversible covalent interaction between the boronic acid moiety and the 1,2- or 1,3-diol groups present in saccharides to form stable five- or six-membered cyclic boronate esters. This binding event must be coupled to a signal transduction mechanism that produces a measurable output, such as a change in fluorescence or an electrochemical signal.

Key design principles include:

Receptor Unit: The boronic acid (in this case, the this compound group) acts as the recognition or receptor unit for the target diol.

Reporter Unit: A signaling unit, often a fluorophore, is integrated into the sensor molecule. The properties of the reporter should be sensitive to changes in the electronic environment of the boronic acid upon diol binding.

Communication Pathway: There must be effective electronic communication between the receptor and the reporter. The binding event at the boron atom should modulate the photophysical properties of the reporter. This can occur through several mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excimer/exciplex formation.

pH Sensitivity: The binding affinity of boronic acids for diols is pH-dependent, as the boron atom must be in a trigonal planar sp² hybridization state to bind, but the resulting boronate ester is more stable in a tetrahedral sp³ state, which is favored at higher pH. Sensor design often aims to lower the pKa of the boronic acid to enable effective binding at physiological pH (around 7.4). The nitrogen atom in the pyridine ring of the this compound scaffold can be leveraged to modulate this pKa.

Table 2: Conceptual Design Principles for a this compound-Based Carbohydrate Sensor

| Design Component | Function | Implementation Example |

|---|---|---|

| Analyte Recognition | Boronic Acid Group | The B(OH)₂ group of the scaffold reversibly binds to the cis-diol of a carbohydrate. |

| Signal Transduction | Fluorophore | An anthracene (B1667546) or coumarin (B35378) fluorophore is covalently linked to the pyridine ring. |

| Electronic Communication | PET Quenching | An amino group adjacent to the boronic acid can quench the fluorophore's emission. Carbohydrate binding alters the Lewis acidity of the boron, disrupting the quenching mechanism and "turning on" fluorescence. |

| Physiological Compatibility | pKa Tuning | The electronic properties of the pyridine N-oxide moiety can be used to lower the pKa of the boronic acid, enhancing binding affinity at neutral pH. |

Development of Fluorescent Probes Incorporating the this compound Scaffold for Biological Imaging (Conceptual)

Building on the principles of sensor design, fluorescent probes can be developed for imaging carbohydrates or other diol-containing molecules in a biological context. A conceptual probe based on this compound could integrate a fluorophore whose emission is sensitive to the binding state of the boronic acid.

For example, a probe could be designed where the nitrogen atom of an adjacent amino group quenches the fluorescence of a linked fluorophore through a PET mechanism. When the boronic acid binds to a carbohydrate, the increased Lewis acidity of the boron atom can induce an intramolecular interaction with the quenching nitrogen's lone pair of electrons. This interaction would prevent the nitrogen from quenching the fluorophore, leading to a "turn-on" fluorescent response proportional to the carbohydrate concentration.

Such probes could potentially be used to image cell-surface glycans, which play crucial roles in cell recognition and disease progression. The design would need to optimize for cell permeability, low cytotoxicity, and excitation/emission wavelengths in the near-infrared (NIR) region to minimize autofluorescence from biological tissues.

Rational Design of Enzyme Modulators and Molecular Interaction Scaffolds

Boronic acids are a well-established class of enzyme inhibitors, particularly for serine proteases. The boron atom can form a stable, covalent, yet reversible bond with the hydroxyl group of the catalytic serine residue in the enzyme's active site. This boronate adduct mimics the tetrahedral transition state of peptide bond hydrolysis, making boronic acids potent transition-state analog inhibitors.

The this compound scaffold can serve as a core structure for designing novel enzyme modulators. The pyridine N-oxide moiety offers a rigid framework with specific steric and electronic properties, including a significant dipole moment, which can be exploited to achieve specific interactions within an enzyme's active site. The boronic acid group would act as the "warhead," targeting key catalytic residues like serine, threonine, or lysine.

Rational design would involve modifying the scaffold to include specific recognition elements that target the substrate-binding pockets of the desired enzyme. For example, to target a chymotrypsin-like serine protease, which has a preference for large hydrophobic residues, a benzyl (B1604629) or other aromatic group could be attached to the pyridine ring to interact with the S1 binding pocket of the enzyme. The orientation of these substituents would be crucial for achieving high affinity and selectivity. The N-oxide group could participate in hydrogen bonding interactions with the enzyme backbone, further stabilizing the enzyme-inhibitor complex.

By systematically varying the substituents on the pyridine ring, libraries of compounds based on the this compound scaffold could be synthesized and screened to identify potent and selective modulators for various enzymatic targets.

Exploration of Boron-Mediated Enzyme Inhibition Mechanisms (Conceptual, in vitro)

A thorough search of scientific literature did not yield any specific in vitro studies detailing the enzyme inhibition mechanisms of this compound. While the broader class of boronic acids is well-documented as enzyme inhibitors, no specific data, such as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), could be found for this particular compound against any specific enzyme target.

Conceptually, boronic acids function as transition-state analogue inhibitors, particularly for serine proteases. The boron atom is electrophilic and can form a reversible covalent bond with a nucleophilic residue, such as the hydroxyl group of a serine in an enzyme's active site. This interaction is facilitated by the ability of the boron atom to change its hybridization from a trigonal planar sp² state to a tetrahedral sp³ state upon binding. The presence of the N-oxide moiety on the pyridine ring would be expected to influence the electronic properties of the boronic acid, potentially affecting its Lewis acidity and, consequently, its inhibitory potency and selectivity. However, without experimental data, this remains a theoretical consideration.

Studies of Protein-Ligand Interactions Involving this compound Derivatives (Computational, biophysical)

No specific computational or biophysical studies detailing the protein-ligand interactions of this compound or its derivatives were found in the available literature. Research in this area would typically involve:

Computational Methods: Techniques like molecular docking and molecular dynamics simulations would be used to predict and analyze the binding mode of the compound in the active site of a target protein. These studies would provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, and the covalent boron-serine bond) that stabilize the protein-ligand complex.

Biophysical Methods: Techniques such as X-ray crystallography could provide an atomic-level resolution structure of the compound bound to its target enzyme, confirming the binding pose and covalent interaction. Other methods like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) would be used to quantify the binding affinity and kinetics.

Despite the utility of these methods, no such studies have been published for this compound.

Delivery Strategies for Boron-Containing Agents Based on this compound (e.g., nanocarriers, targeted delivery systems)

There is no published research on the development of specific delivery strategies for this compound. The development of delivery systems for boron-containing agents is an active area of research, particularly for applications like Boron Neutron Capture Therapy (BNCT), where selective accumulation of boron in tumor cells is crucial.

General strategies that could theoretically be applied to a compound like this compound include: